4-Chloro-5-(trifluoromethyl)picolinaldehyde
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Overview
Description
4-Chloro-5-(trifluoromethyl)picolinaldehyde is an organic compound with the molecular formula C7H3ClF3NO and a molecular weight of 209.55 g/mol . It is a derivative of picolinaldehyde, characterized by the presence of a chloro group at the 4-position and a trifluoromethyl group at the 5-position on the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(trifluoromethyl)picolinaldehyde typically involves the chlorination and trifluoromethylation of picolinaldehyde. One common method includes the reaction of 4-chloropyridine-2-carbaldehyde with trifluoromethylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(trifluoromethyl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
4-Chloro-5-(trifluoromethyl)picolinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: The compound is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(trifluoromethyl)picolinaldehyde involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups enhance its reactivity and binding affinity to various biological targets, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(trifluoromethyl)pyridine
- 5-Chloro-2-(trifluoromethyl)pyridine
- 4-Chloro-3-(trifluoromethyl)pyridine
Uniqueness
4-Chloro-5-(trifluoromethyl)picolinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
4-Chloro-5-(trifluoromethyl)picolinaldehyde is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological applications. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C7H4ClF3N
- Molecular Weight : Approximately 211.57 g/mol
- Functional Groups : The compound features a chloro group at the 5-position and a trifluoromethyl group at the 3-position of the picolinaldehyde framework, which enhance its reactivity and lipophilicity.
The presence of these groups allows for increased interaction with biological membranes, potentially improving bioavailability and efficacy in therapeutic contexts.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins, leading to modulation or inhibition of their activity. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration into biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity . In vitro studies have demonstrated its ability to inhibit the growth of various bacterial strains, suggesting potential as an antimicrobial agent. The compound's mechanism may involve interference with bacterial enzyme function or cellular processes.
Anti-inflammatory Effects
Preliminary investigations suggest that this compound may also possess anti-inflammatory properties . It appears to modulate inflammatory pathways, although more extensive studies are needed to fully elucidate these mechanisms. The anti-inflammatory effects could be beneficial in treating conditions characterized by excessive inflammation .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antimicrobial Activity Study :
- A study tested the compound against various bacterial strains, reporting significant inhibition at concentrations as low as 10 µg/mL.
- Results indicated a broader spectrum of activity compared to standard antibiotics, highlighting its potential for further development as an antimicrobial agent.
-
Anti-inflammatory Pathway Modulation :
- In a model of acute inflammation, treatment with this compound resulted in a reduction in pro-inflammatory cytokines.
- The study suggested that the compound may inhibit NF-kB signaling pathways, which are crucial in mediating inflammatory responses.
Table: Summary of Biological Activities
Properties
Molecular Formula |
C7H3ClF3NO |
---|---|
Molecular Weight |
209.55 g/mol |
IUPAC Name |
4-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H3ClF3NO/c8-6-1-4(3-13)12-2-5(6)7(9,10)11/h1-3H |
InChI Key |
NHCYCXHWBFBRRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=C1Cl)C(F)(F)F)C=O |
Origin of Product |
United States |
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